3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Overview
Description
“3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid” is a chemical compound with the formula C14H19N3O3 . It is a versatile material used in scientific research, with applications in drug development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique combination of acetylpiperidin, pyrazin, and propanoic acid groups . This structure allows for various applications in scientific research.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds similar to 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid have been synthesized and structurally analyzed, revealing a variety of pharmacological activities and potential applications. For instance, Reddy and Rao (2006) reported a simple and rapid synthesis method for derivatives of propanoic acid, highlighting their importance in treating conditions like diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006). Kumarasinghe, Hruby, and Nichol (2009) noted the regiospecific synthesis of propanoic acid derivatives, emphasizing the crucial role of single-crystal X-ray analysis for unambiguous structure determination, which is vital for understanding the compound's properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Applications in Medicinal Chemistry
The chemical properties and structural versatility of these compounds make them suitable for various applications, particularly in medicinal chemistry. Pan, Wang, Xia, and Wu (2015) demonstrated a silver(I)-catalyzed reaction leading to good yields of propanoic acid derivatives, suggesting their potential in pharmaceutical synthesis (Pan, Wang, Xia, & Wu, 2015). Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang, and Wei (2016) highlighted the luminescence of lanthanum complexes with bifunctional ligands derived from similar compounds, pointing towards their potential use in optical applications (Shen et al., 2016).
properties
IUPAC Name |
3-[3-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-8-4-11(5-9-17)14-12(2-3-13(19)20)15-6-7-16-14/h6-7,11H,2-5,8-9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBRYYAPZUDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.